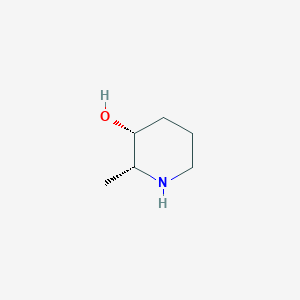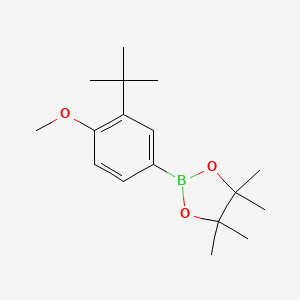
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione is a chemical compound with the molecular formula C11H11N3O2S. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .
Méthodes De Préparation
The synthesis of 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-1,2,4-triazine-3,5-dione with benzylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione can be compared with other triazine derivatives such as:
6-Hydroxy-1,2,4-triazine-3,5-dione: Known for its use as an inhibitor of D-amino acid oxidase.
2-Benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine: Used in agricultural applications as a herbicide.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: An intermediate in the synthesis of sulfonylurea herbicides.
Propriétés
Numéro CAS |
20029-33-8 |
|---|---|
Formule moléculaire |
C11H11N3O2S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O2S/c1-14-11(16)12-9(15)10(13-14)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15,16) |
Clé InChI |
YAMPPISOOACUET-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NC(=O)C(=N1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)







![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)


![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)

